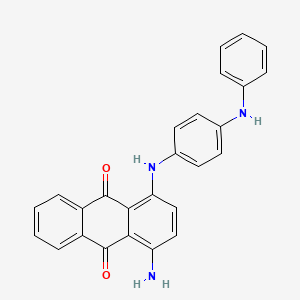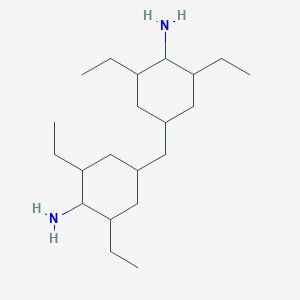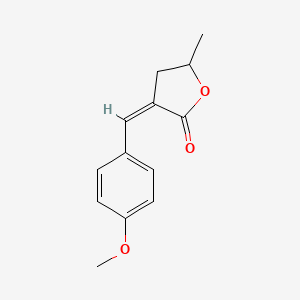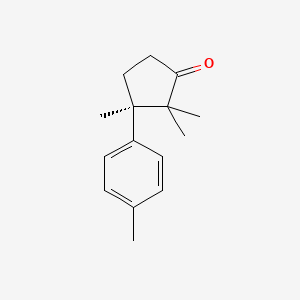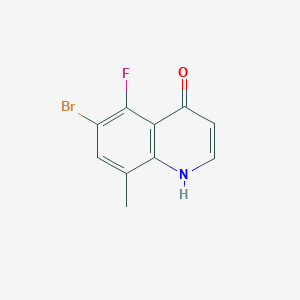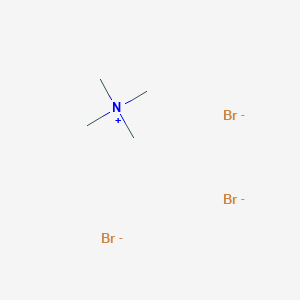
Mono(tetramethylammonium)tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(tetramethylammonium)tribromide, also known as tetramethylammonium tribromide, is a quaternary ammonium compound with the chemical formula C4H12Br3N. It is widely used in organic synthesis and chemical analysis as a brominating agent. The compound is known for its hygroscopic nature and is sensitive to moisture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mono(tetramethylammonium)tribromide can be synthesized by reacting tetramethylammonium bromide with bromine. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)4NBr+Br2→(CH3)4NBr3
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tetramethylammonium bromide is continuously fed into a reaction chamber containing bromine. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Mono(tetramethylammonium)tribromide primarily undergoes bromination reactions. It acts as a source of bromine in various organic transformations, including:
Oxidation: It can oxidize alcohols to aldehydes or ketones.
Substitution: It can substitute hydrogen atoms in aromatic compounds with bromine atoms.
Common Reagents and Conditions
The compound is often used in solvent-free conditions or in the presence of mild solvents like acetonitrile. Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
Major Products Formed
The major products formed from reactions involving this compound are brominated organic compounds. For example, the bromination of toluene using this compound yields bromotoluene.
Wissenschaftliche Forschungsanwendungen
Mono(tetramethylammonium)tribromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Wirkmechanismus
The mechanism by which mono(tetramethylammonium)tribromide exerts its effects involves the release of bromine atoms. The bromine atoms generated from the compound can participate in various chemical reactions, such as electrophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylammonium tribromide
- Tetraethylammonium tribromide
- Cetyltrimethylammonium tribromide
Uniqueness
Mono(tetramethylammonium)tribromide is unique due to its relatively small size and high reactivity compared to other quaternary ammonium tribromides. Its compact structure allows for efficient bromination reactions, making it a preferred choice in many synthetic applications.
Eigenschaften
Molekularformel |
C4H12Br3N-2 |
|---|---|
Molekulargewicht |
313.86 g/mol |
IUPAC-Name |
tetramethylazanium;tribromide |
InChI |
InChI=1S/C4H12N.3BrH/c1-5(2,3)4;;;/h1-4H3;3*1H/q+1;;;/p-3 |
InChI-Schlüssel |
NLIYLIMLLSJBOF-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+](C)(C)C.[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


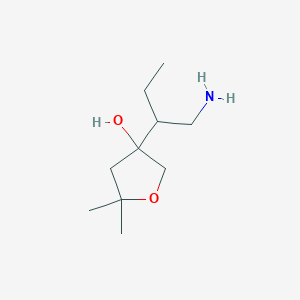
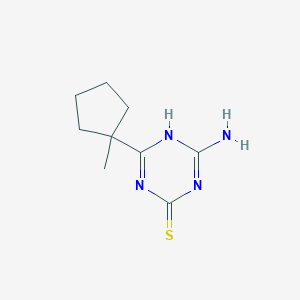
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
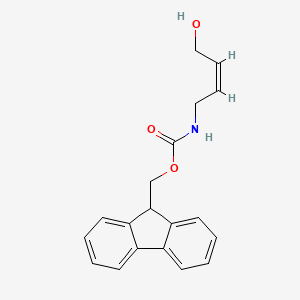

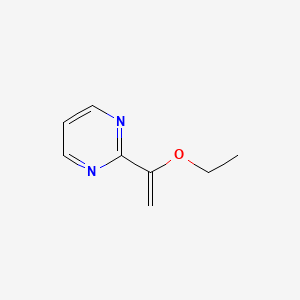
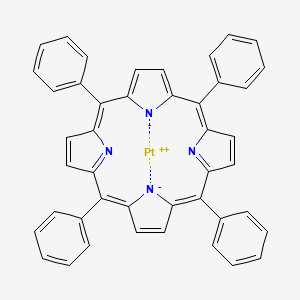
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
